

# Physicochemical and Mineralogical Characterization of Olivine Sources

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## Compound of Interest

Compound Name: Olivin

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The reactivity of **olivine** in carbonation processes is intrinsically linked to its chemical composition and mineralogical makeup. Key factors include the forsterite ( $\text{Mg}_2\text{SiO}_4$ ) content, as it is the primary component that reacts with  $\text{CO}_2$ , and the presence of other minerals which can either enhance or inhibit the reaction. The table below summarizes the reported characteristics of **olivine** from several countries.

Source Location	Rock Type	Forsterite (Fo) Content (%)	MgO (wt.%)	$\text{Fe}_2\text{O}_3$ (wt.%)	$\text{SiO}_2$ (wt.%)	Other Notable Components	Reference
Norway	Peridotite	75-80	35-43	7-10	46-50	-	[1]
Greece	Harzburgite	65-70	35-43	7-10	46-50	Serpentine (5-70 vol.%)	[1]
Italy	Peridotite	55-60	35-43	7-10	46-50	CaO (~2 wt.%)	[1]
Turkey	Peridotite	75-80	35-43	7-10	46-50	-	[1]
Japan	Peridotite	75-80	35-43	7-10	46-50	-	[1]

## Comparative Performance in $\text{CO}_2$ Sequestration

Direct comparison of the CO<sub>2</sub> sequestration performance of **olivine** from different sources is challenging due to the variability in experimental conditions across studies. The following table presents available data on the carbonation efficiency of **olivine** from specific locations, with the caveat that the methodologies employed were not identical.

Olivine Source	Experimental Conditions	CO <sub>2</sub> Sequestration Performance	Reference
Italy (Commercial)	Mechanochemical activation (ball milling) at 1000 rpm; continuous flow of 10% CO <sub>2</sub> in N <sub>2</sub> at 2.5 L/min.	85% CO <sub>2</sub> conversion within 90 minutes.	[2]
Norway (Steinsvik)	High-pressure autoclave at 175 °C and 117 bar CO <sub>2</sub> ; with additives (sodium bicarbonate, oxalic acid, ascorbic acid).	44.56% carbonation efficiency.	[3]
USA (F0 <sub>92</sub> )	Batch reactor at 60 °C and 100 bar CO <sub>2</sub> ; aqueous solution.	Up to 7 mol% olivine converted to magnesite over 94 days.	[4]

Note: The performance data should be interpreted with caution due to the significant differences in experimental setups, including temperature, pressure, presence of additives, and particle size.

## Experimental Protocols

A comprehensive evaluation of **olivine** sources for CO<sub>2</sub> sequestration involves a multi-step experimental approach, including material characterization and carbonation reactivity assessment.

## Physicochemical Characterization

- **Sample Preparation:** **Olivine** rock samples are first crushed and ground. For specific analyses, the ground material is sieved to obtain a desired particle size distribution.
- **X-Ray Diffraction (XRD):** This technique is used to identify the crystalline phases present in the **olivine** sample and to quantify the relative abundance of minerals such as forsterite, fayalite, serpentine, and pyroxenes.
- **X-Ray Fluorescence (XRF):** XRF analysis provides the bulk elemental composition of the **olivine**, determining the weight percentages of major oxides like MgO, SiO<sub>2</sub>, and Fe<sub>2</sub>O<sub>3</sub>, which are crucial for assessing the theoretical CO<sub>2</sub> uptake capacity.
- **Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):** SEM provides high-resolution images of the particle morphology and surface texture. Coupled with EDS, it allows for the elemental mapping of the mineral grains, revealing the distribution of key elements and the presence of any secondary phases.

## Aqueous Carbonation Experiments

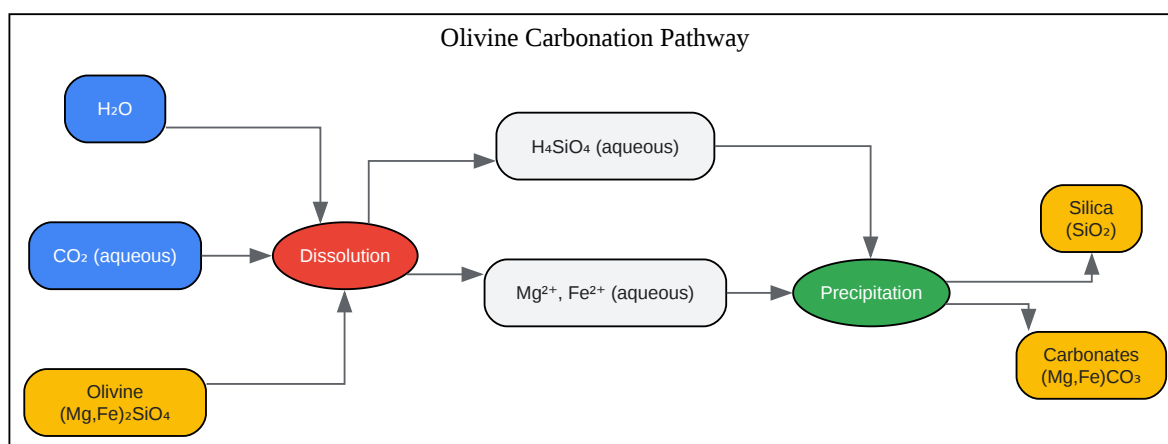
- **Batch Reactor Setup:** A common method for evaluating carbonation efficiency involves the use of a high-pressure batch reactor.
  - A known mass of **olivine** powder with a specific particle size is placed in the reactor vessel.
  - An aqueous solution, often containing additives such as sodium bicarbonate (NaHCO<sub>3</sub>) and sodium chloride (NaCl) to enhance the reaction rate, is added to the reactor.
  - The reactor is sealed, heated to the desired temperature (e.g., 185°C), and pressurized with CO<sub>2</sub> to a specific pressure (e.g., 135 bar)[5].
  - The slurry is continuously stirred for a set reaction time.
- **Analysis of Reaction Products:**
  - **Solid Phase:** After the experiment, the solid products are collected, dried, and analyzed using XRD to identify the presence and quantity of carbonate minerals (e.g., magnesite)

and silica.

- Liquid Phase: The aqueous solution is analyzed for changes in elemental concentrations (e.g., Mg, Si) and pH to determine the extent of **olivine** dissolution.
- Gas Phase: The headspace gas can be analyzed to measure the reduction in CO<sub>2</sub> concentration.

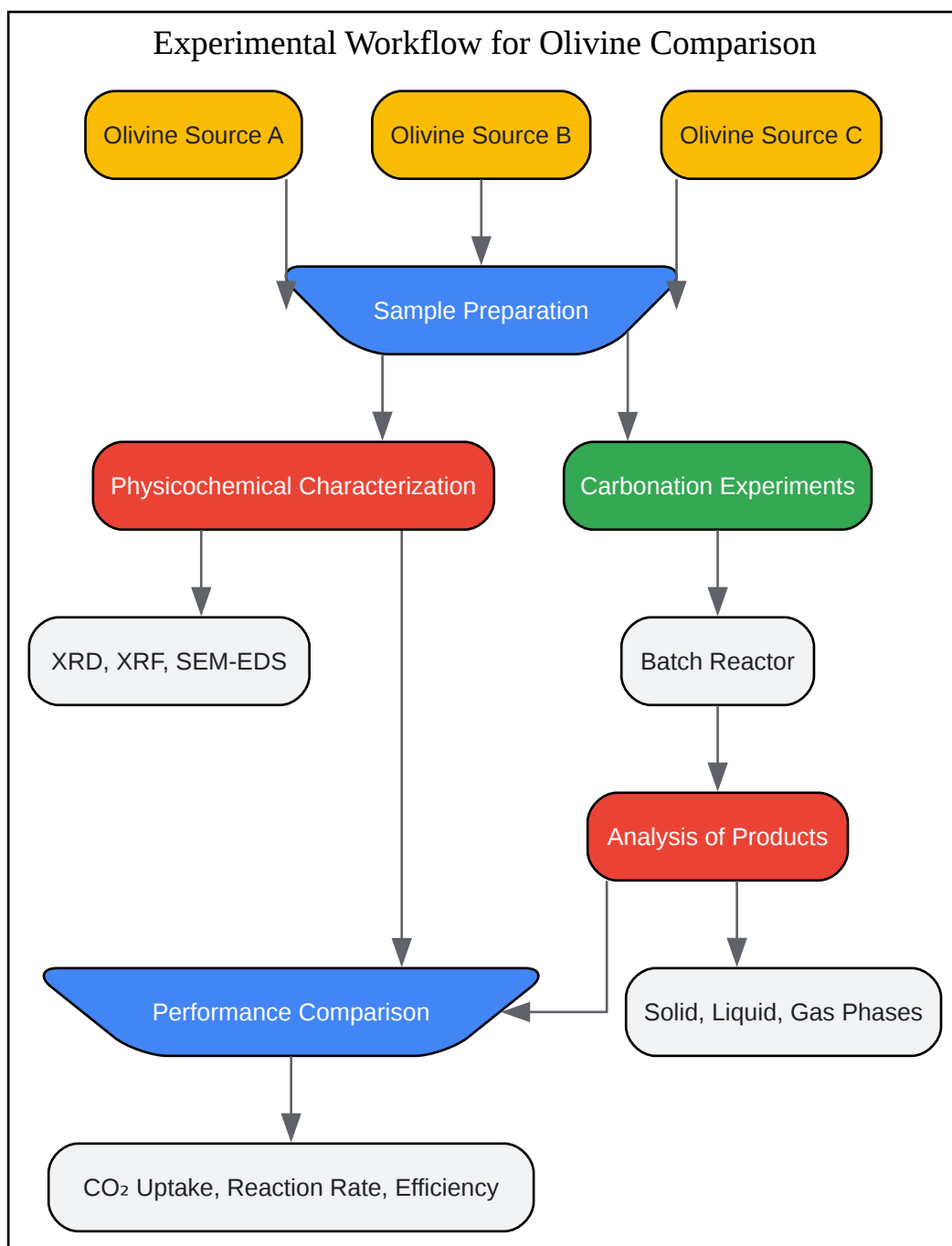
## Chemical Reaction Pathway and Experimental Workflow

The following diagrams illustrate the fundamental chemical reaction pathway for **olivine** carbonation and a generalized experimental workflow for comparing different **olivine** sources.



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Caption: Chemical reaction pathway of **olivine** carbonation.



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Caption: Generalized experimental workflow for comparing **olivine** sources.

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